molecular formula C18H17N3O3S B1682264 VU0152099

VU0152099

カタログ番号: B1682264
分子量: 355.4 g/mol
InChIキー: AZOGCTMOKNTHIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件: VU0152099の合成には、チエノ[3,2-d]ピリミジンコアの調製から始まるいくつかのステップが含まれます。このコアはその後、様々な置換基で官能基化され、最終的な化合物が得られます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、目的の生成物が得られるように温度とpHを慎重に制御する必要があります .

工業的生産方法: this compoundの工業的生産は、おそらく、実験室規模の合成方法をスケールアップし、より大きな容積に対する反応条件を最適化し、最終生成物の純度と一貫性を確保することにより行われるでしょう。 これには、効率と収率を向上させるために、自動反応器と連続フロー化学技術の使用が含まれる場合があります .

化学反応の分析

反応の種類: VU0152099は、主に、チエノ[3,2-d]ピリミジンコアに様々な置換基が添加される置換反応を受けます。 標準条件下では、通常、酸化または還元反応は起こりません .

一般的な試薬と条件: this compoundの合成で使用される一般的な試薬には、DMSOなどの有機溶媒、炭酸カリウムなどの塩基、および置換反応のための様々な求電子剤が含まれます。 反応は通常、不必要な副反応を防ぐために不活性雰囲気条件下で行われます .

主要な生成物: 合成の主要な生成物は、チエノ[3,2-d]ピリミジンコアに目的の官能基が結合したthis compoundそのものです。 副生成物には、未反応の出発物質や不完全な反応からの副生成物が含まれる場合があります .

科学研究への応用

This compoundは、特に神経科学と薬理学の分野において、いくつかの科学研究への応用があります。それは、様々な生理学的および病理学的過程におけるM4ムスカリン性アセチルコリン受容体の役割を研究するために使用されます。 特に、this compoundは、ラットにおけるアンフェタミン誘発性過剰運動を逆転させることが示されており、精神刺激薬の作用機序と統合失調症などの障害の潜在的な治療法を研究するための貴重なツールとなっています .

科学的研究の応用

Scientific Research Applications

1. Cocaine Use Disorder

Research has demonstrated that VU0152099 can significantly affect cocaine-taking behavior in animal models. A study assessed the effects of both acute and repeated administration of this compound in rats trained to choose between intravenous cocaine and a liquid food reinforcer. The findings indicated that this compound produced a dose-dependent suppression of cocaine choice and intake, suggesting its potential as a pharmacotherapy for cocaine use disorder. Notably, the effects were more pronounced with repeated dosing, highlighting its utility in long-term treatment strategies .

2. Mechanistic Insights

The mechanism underlying the effects of this compound involves modulation of dopaminergic signaling pathways. The M4 receptor's activation appears to counteract the reinforcing effects of cocaine without producing rebound effects or lasting changes post-treatment cessation. This characteristic is crucial for developing effective treatments that minimize relapse risk in patients recovering from addiction .

Case Study 1: Acute Administration Effects

In a controlled experiment, rats received varying doses of this compound (0.32 to 5.6 mg/kg) before sessions that measured their preference for cocaine versus food. The results showed a significant reduction in cocaine intake at intermediate doses, indicating a shift in behavior towards food reinforcement over drug reinforcement. This study underscores the potential for this compound to alter addictive behaviors through acute administration .

Case Study 2: Repeated Administration Outcomes

A follow-up study focused on the effects of repeated daily administration (1.8 mg/kg) over seven days. The results indicated that while this compound effectively reduced cocaine preference during treatment, there was no significant rebound effect after treatment ended, suggesting that it could be safely integrated into long-term treatment regimens for addiction without leading to increased drug-seeking behavior post-therapy .

Data Summary

Study Administration Type Dose (mg/kg) Key Findings
Study 1Acute0.32 - 5.6Significant reduction in cocaine choice; dose-dependent effects observed.
Study 2Repeated1.8Sustained reduction in cocaine intake; no lasting rebound effects post-treatment.

作用機序

VU0152099は、M4ムスカリン性アセチルコリン受容体の正の異種受容体モジュレーターとして作用します。それは、受容体上の異種部位に結合し、アセチルコリンに対するその親和性を高め、この神経伝達物質に対する受容体の応答を増強します。 M4受容体のこのモジュレーションは、脳内の様々なシグナル伝達経路に影響を与える可能性があります。これらには、ドーパミン作動性およびコリン作動性神経伝達の関与する経路が含まれます .

類似化合物の比較

類似化合物: this compoundと類似した化合物には、VU0152100などのM4ムスカリン性アセチルコリン受容体の他の正の異種受容体モジュレーターが含まれます。 This compoundとVU0152100はどちらも、それ自体がアゴニスト活性を有することなく、アセチルコリンに対するM4受容体の応答を増強します .

独自性: this compoundは、M4ムスカリン性アセチルコリン受容体に対する高い選択性と血液脳関門を透過する能力において独特です。 これは、M4受容体モジュレーションの中枢神経系への影響と、神経学的および精神医学的障害における潜在的な治療的応用を研究するために特に価値があります .

類似化合物との比較

Similar Compounds: Similar compounds to VU0152099 include other positive allosteric modulators of the M4 muscarinic acetylcholine receptor, such as VU0152100. Both this compound and VU0152100 enhance the response of the M4 receptor to acetylcholine without having agonist activity themselves .

Uniqueness: this compound is unique in its high selectivity for the M4 muscarinic acetylcholine receptor and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for studying the central nervous system effects of M4 receptor modulation and for potential therapeutic applications in neurological and psychiatric disorders .

生物活性

VU0152099 is a compound recognized for its role as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of addiction and neuropsychiatric disorders. Below, we explore the biological activity of this compound, including its mechanism of action, effects in preclinical studies, and relevant case studies.

This compound operates by enhancing the activity of M4 receptors in the presence of agonists like acetylcholine, without activating the receptor independently. This selective modulation allows for increased receptor responsiveness, which is crucial in therapeutic scenarios where enhancing cholinergic signaling may be beneficial.

Effects on Cocaine Self-Administration

Research has demonstrated that this compound can significantly influence cocaine self-administration behaviors in rats. In a study assessing acute and repeated administration of this compound, it was found that:

  • Acute Administration : Doses ranging from 0.32 to 5.6 mg/kg were administered intraperitoneally. The results indicated a dose-dependent reduction in cocaine choice, with significant behavioral shifts observed at intermediate doses .
  • Repeated Administration : Over seven days of treatment at 1.8 mg/kg/day, this compound produced a progressive suppression of cocaine intake without rebound effects following cessation of treatment. This suggests a potential for long-term modulation of addictive behaviors .

Behavioral Impact

The compound also reversed amphetamine-induced hyperlocomotion in rats, which is indicative of its antipsychotic-like effects. This aligns with hypotheses suggesting that M4 receptor modulation could mimic some benefits seen with broader mAChR agonists .

Data Table: Summary of Key Findings

Study ReferenceDose (mg/kg)Effect on Cocaine Self-AdministrationDuration of EffectNotes
0.32 - 5.6Significant reductionAcuteDose-dependent effects observed
1.8Progressive suppression7 daysNo rebound effect post-treatment
Not specifiedReversal of hyperlocomotionAcutePotential antipsychotic effects

Case Study 1: Cocaine Choice Behavior

In a controlled experiment, rats were trained to self-administer cocaine while being administered this compound at varying doses. The study highlighted that:

  • The compound led to a significant decrease in cocaine choice during sessions.
  • Behavioral analyses indicated a shift towards increased food intake as cocaine intake decreased, suggesting potential therapeutic avenues for treating substance use disorders .

Case Study 2: Comparison with Other PAMs

This compound was compared with another M4 PAM, VU0152100, revealing similar pharmacological profiles but distinct behavioral outcomes based on receptor signaling pathways involved. Both compounds demonstrated high selectivity for M4 over other mAChR subtypes, affirming their potential as targeted therapies .

Q & A

Basic: What are the critical considerations when formulating a research question on VU0152099's pharmacological effects?

A well-constructed research question must be clear, feasible, and directly tied to existing knowledge gaps . Begin by reviewing literature to identify understudied aspects of this compound, such as its selectivity for specific signaling pathways or off-target effects. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example, a question like “Does this compound modulate PLC-β isoforms with equal potency in neuronal vs. non-neuronal tissues?” avoids vagueness and specifies measurable outcomes. Ensure alignment with available methodologies (e.g., receptor binding assays, knockout models) and ethical guidelines for animal/human studies .

Q. Basic: How should researchers conduct a systematic literature review to identify gaps in this compound-related studies?

Use structured keyword searches in databases (PubMed, Scopus) with terms like “this compound AND phospholipase C,” filtering by publication date (e.g., post-2015) to prioritize recent findings. Employ PRISMA guidelines for transparency in study selection and data extraction . Tools like VOSviewer can map co-occurrence networks of terms (e.g., “calcium signaling,” “GPCRs”) to visualize under-explored areas . Critically assess methodological limitations in existing studies, such as small sample sizes or lack of dose-response curves, to define gaps .

Q. Advanced: What experimental design strategies are recommended for comparing this compound's efficacy in vivo versus in vitro models?

Adopt a pre-test/post-test design with control groups to isolate this compound’s effects from confounding variables . For in vitro studies, use primary cell cultures (e.g., hippocampal neurons) to assess PLC-β activation via calcium imaging. For in vivo applications, employ transgenic animal models (e.g., PLC-β1 knockout mice) with behavioral assays (e.g., memory tasks) to correlate molecular and phenotypic outcomes . Ensure statistical power by calculating sample sizes a priori using tools like G*Power and standardizing protocols across replicates .

Q. Advanced: How can researchers methodologically resolve contradictory findings on this compound's receptor binding affinity across studies?

First, conduct reproducibility checks under standardized conditions (e.g., pH, temperature, buffer composition) to rule out technical variability . Compare assay types: radioligand binding (e.g., ³H-labeled this compound) versus functional assays (e.g., IP₁ accumulation). Perform meta-analyses to quantify heterogeneity across studies, using tools like RevMan to calculate pooled effect sizes and I² statistics . If discrepancies persist, propose hypotheses such as tissue-specific isoform expression or allosteric modulation, and test them via site-directed mutagenesis or cryo-EM structural studies .

Q. Advanced: What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values and Hill coefficients, ensuring curve-fitting software (e.g., GraphPad Prism) accounts for outliers . For multi-dose comparisons, apply mixed-effects ANOVA to handle within-subject variability in longitudinal designs . In cases of non-normal distributions (e.g., skewed calcium flux data), employ nonparametric tests like Kruskal-Wallis with Dunn’s post hoc correction . Report confidence intervals and effect sizes (e.g., Cohen’s d) to enhance reproducibility .

Q. Advanced: How can cross-disciplinary approaches enhance mechanistic studies of this compound?

Integrate computational modeling (e.g., molecular dynamics simulations) with wet-lab experiments to predict this compound’s binding kinetics to PLC-β isoforms . Combine optogenetics with real-time PCR to dissect temporal effects on downstream gene expression . Collaborate with bioinformaticians to analyze omics datasets (e.g., RNA-seq from treated vs. untreated cells) for pathway enrichment, using tools like DAVID or Gene Ontology . Validate findings through orthogonal methods (e.g., CRISPR interference followed by rescue experiments) .

特性

分子式

C18H17N3O3S

分子量

355.4 g/mol

IUPAC名

3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-9-5-10(2)21-18-14(9)15(19)16(25-18)17(22)20-7-11-3-4-12-13(6-11)24-8-23-12/h3-6H,7-8,19H2,1-2H3,(H,20,22)

InChIキー

AZOGCTMOKNTHIU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C

正規SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

VU0152099, VU 0152099, VU-0152099

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0152099
Reactant of Route 2
Reactant of Route 2
VU0152099
Reactant of Route 3
Reactant of Route 3
VU0152099
Reactant of Route 4
Reactant of Route 4
VU0152099
Reactant of Route 5
Reactant of Route 5
VU0152099
Reactant of Route 6
Reactant of Route 6
VU0152099

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。